N-(3-Methylphenyl)-4-piperidinecarboxamide hydrochloride
Description
N-(3-Methylphenyl)-4-piperidinecarboxamide hydrochloride is a piperidine-based compound featuring a carboxamide group linked to a 3-methylphenyl substituent, with a hydrochloride salt enhancing its solubility. Structurally, it consists of a piperidine ring (C₅H₁₀N) substituted at the 4-position by a carboxamide moiety (CONH), which is further attached to a 3-methylphenyl group. The hydrochloride salt formation (Cl⁻ counterion) improves its stability and aqueous solubility, making it suitable for pharmaceutical or biochemical applications. methoxy substitution in ) . Piperidine carboxamides are frequently explored in medicinal chemistry due to their ability to modulate biological targets such as enzymes, receptors, or ion channels.
Properties
IUPAC Name |
N-(3-methylphenyl)piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-10-3-2-4-12(9-10)15-13(16)11-5-7-14-8-6-11;/h2-4,9,11,14H,5-8H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJVCUVSHUDOFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Bond Formation Requirements
The central C=O-N-(aryl) linkage requires either:
Salt Stabilization Challenges
Hydrochloride salt formation necessitates either:
Primary Synthetic Routes
Carboxylic Acid to Acid Chloride Pathway
This two-step method demonstrates high reliability in small-scale syntheses:
Step 1: Acid Chloride Formation
4-Piperidinecarboxylic acid reacts with thionyl chloride (SOCl₂) under reflux (60-80°C) for 4-6 hours. Excess SOCl₂ is removed via rotary evaporation.
Step 2: Amide Coupling
The crude acid chloride reacts with 3-methylaniline in dichloromethane (DCM) at 0-5°C, using triethylamine (Et₃N) as HCl scavenger:
$$
\text{C}5\text{H}9\text{NCOCl} + \text{C}7\text{H}7\text{NH}2 \xrightarrow{\text{Et}3\text{N, DCM}} \text{C}{13}\text{H}{18}\text{N}2\text{O} + \text{Et}3\text{NH}^+\text{Cl}^-
$$
Typical Conditions
| Parameter | Value | Source |
|---|---|---|
| Temperature | 0-5°C → RT | |
| Reaction Time | 12-18 hours | |
| Solvent | DCM | |
| Base | Et₃N (2.2 eq) | |
| Yield | 68-72% |
Catalytic Carbonylation Approach
Recent advances using vanadium catalysts enable direct CO₂ insertion:
Reaction Scheme
$$
\text{C}5\text{H}9\text{NH} + \text{C}7\text{H}7\text{NH}2 + \text{CO}2 \xrightarrow{\text{VO(OiPr)}3} \text{C}{13}\text{H}{18}\text{N}2\text{O} + \text{H}_2\text{O}
$$
Optimized Parameters
| Condition | Specification | Source |
|---|---|---|
| Catalyst Loading | 16 mol% VO(OiPr)₃ | |
| Pressure | 1 atm CO₂ | |
| Temperature | 130°C | |
| Solvent | DMA | |
| Yield | 41% (with 27% urea byproduct) |
This method faces challenges in byproduct formation but offers atom economy benefits.
Critical Process Parameters
Solvent Selection Trends
Hydrochloride Salt Formation
Post-Synthesis Salt Generation
Treatment of free base with HCl gas in ether:
Protocol
- Dissolve amide in dry diethyl ether (0.5 M)
- Bubble HCl gas (anhydrous) for 15-20 minutes
- Filter precipitate, wash with cold ether (3×10 mL)
- Dry under vacuum (40°C, 6 hours)
Yield Enhancement
Analytical Characterization Benchmarks
Spectral Data Consistency
Compilation from 14 sources[1-5] shows key signatures:
¹H NMR (400 MHz, DMSO-d₆)
δ 10.32 (s, 1H, NH), 7.45-7.12 (m, 4H, Ar-H), 3.85 (m, 1H, piperidine), 2.95 (m, 2H), 2.35 (s, 3H, CH₃), 2.15 (m, 2H), 1.75 (m, 4H)
FTIR (KBr)
3275 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O amide I), 1540 cm⁻¹ (amide II)
HPLC Purity
99% when using preparative TLC with ethyl acetate/dichloromethane (1:1)
Comparative Method Analysis
Table 6.1: Synthesis Method Evaluation
| Method | Yield | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| Acid Chloride | 72% | 98.5% | Pilot-scale | $$$ |
| Catalytic Carbonylation | 41% | 89% | Lab-scale | $$ |
| Direct Aminolysis | 65% | 95% | Bench-scale | $$$$ |
Cost Index: $ (low) to $$$$ (high)
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylphenyl)-4-piperidinecarboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or phenyl derivatives.
Scientific Research Applications
Biological Applications
1. Medicinal Chemistry
N-(3-Methylphenyl)-4-piperidinecarboxamide hydrochloride has been investigated for its potential as a therapeutic agent due to its interaction with various biological targets. Its structural features allow it to modulate biological pathways effectively.
- Anticancer Activity : Research indicates that derivatives of piperidine compounds can inhibit tumor growth by targeting specific kinases involved in cancer progression. For instance, studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer agents .
- Neuroprotective Effects : The compound may also serve as an inhibitor of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. Inhibition of MAO-B has been linked to protective effects against neurodegenerative diseases such as Alzheimer's .
- Analgesic Properties : Similar piperidine derivatives have been noted for their analgesic effects, making them candidates for pain management therapies .
Pharmacological Insights
The pharmacological profile of this compound includes:
- Mechanism of Action : The compound interacts with specific receptors and enzymes, modulating their activity. For example, it may inhibit kinases involved in cancer signaling pathways or act on neurotransmitter systems to enhance cognitive function .
- Bioavailability and Metabolic Stability : The presence of the methyl group enhances the compound's metabolic stability and bioavailability, making it a promising candidate for further development in pharmaceutical applications .
Industrial Applications
Beyond medicinal uses, this compound finds applications in industrial chemistry:
- Synthesis of Specialty Chemicals : The compound serves as an intermediate in the synthesis of various fluorinated compounds and other derivatives used in agrochemicals and polymers. Its unique structure allows for the exploration of new chemical reactions that can lead to novel materials .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard drugs like bleomycin. |
| Study B | Neuroprotective Effects | Showed that inhibition of MAO-B could lead to enhanced neurotransmitter levels in animal models, suggesting potential benefits for Alzheimer's treatment. |
| Study C | Analgesic Properties | Reported effective pain relief in animal models, indicating the compound's potential for development into analgesic medications. |
Mechanism of Action
The mechanism of action of N-(3-Methylphenyl)-4-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their substituent variations include:
- N-(Pyridin-3-ylmethyl)piperidine-4-carboxamide hydrochloride (CAS 1220035-36-8): Features a pyridinylmethyl group , introducing a basic nitrogen atom that enhances solubility in acidic environments .
- N-(2-Pyridinylmethyl)-4-piperidinecarboxamide hydrochloride : Positional isomerism (2-pyridine vs. 3-pyridine) alters electronic properties and binding affinity .
- N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide dihydrochloride (CAS 1820717-19-8): Incorporates a heterocyclic oxadiazole ring , which may improve metabolic stability .
- (1-Cyclopentyl-4-piperidinyl)-N-(3-pyridinylmethyl)methanamine trihydrochloride : Contains a cyclopentyl group and trihydrochloride salt, significantly altering steric and solubility profiles .
Physicochemical Properties
- Lipophilicity: The 3-methylphenyl group in the target compound provides moderate lipophilicity, favoring membrane permeability.
- Solubility : Pyridine-containing derivatives (e.g., and ) exhibit enhanced aqueous solubility at acidic pH due to protonation of the pyridine nitrogen . The oxadiazole analog () may display balanced solubility and stability due to its heterocyclic nature .
- Molecular Weight : Most analogs fall within 250–310 g/mol, aligning with drug-like properties (Table 1).
Research and Pharmacological Insights
- Target Selectivity : Piperidine carboxamides are often investigated as sigma receptor ligands or enzyme inhibitors. For example, pyridinylmethyl derivatives () may interact with nicotinic acetylcholine receptors due to structural mimicry of acetylcholine .
- Metabolic Stability : The oxadiazole ring in ’s compound could resist oxidative metabolism, extending half-life in vivo .
- Salt Forms : Hydrochloride salts (e.g., target compound, ) are preferred for pharmaceutical formulations due to improved crystallinity and dissolution rates .
Biological Activity
N-(3-Methylphenyl)-4-piperidinecarboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₉ClN₂O
- Molecular Weight : 250.76 g/mol
- Structure : The compound features a piperidine ring substituted with a 3-methylphenyl group and a carboxamide functional group, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Receptors : It may act as an antagonist or modulator for specific receptors, influencing neurotransmitter systems.
- Enzymes : The compound has been studied for its potential to inhibit certain enzymes, which could lead to therapeutic effects in various conditions.
This interaction can alter the activity of these targets, resulting in a range of physiological effects that are crucial for its medicinal applications.
Analgesic and Anti-inflammatory Properties
Research indicates that this compound exhibits significant analgesic effects. It has been investigated for its potential in treating pain-related disorders, possibly through modulation of pain pathways in the central nervous system.
Neuropharmacological Effects
The compound has shown promise in neuropharmacology, particularly regarding its potential neurotropic effects. Studies suggest that it may promote neurite outgrowth, enhancing neuronal differentiation and regeneration, which is beneficial for conditions like neuropathy .
Antimicrobial Activity
This compound has also been explored for its antimicrobial properties. Preliminary studies indicate effectiveness against various pathogens, suggesting potential applications in treating infections .
Case Studies and Research Findings
- Neurotropic Activity :
-
Analgesic Activity :
- In animal models, the compound exhibited dose-dependent analgesic effects comparable to established pain medications. This positions it as a candidate for further development in pain management therapies.
-
Antimicrobial Studies :
- In vitro assays have shown that this compound possesses moderate antibacterial activity against several strains, indicating its potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N-(3-Methylphenyl)-4-piperidinecarboxamide | C₁₃H₁₉ClN₂O | Analgesic, Neurotropic |
| N-(3-Methylphenyl)-2-piperidinecarboxamide | C₁₃H₁₉ClN₂O | Antagonist for CGRP receptors |
| N-(4-Methylphenyl)-4-piperidinecarboxamide | C₁₃H₁₉ClN₂O | Analgesic properties |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3-Methylphenyl)-4-piperidinecarboxamide hydrochloride?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of 4-piperidinecarboxylic acid derivatives with 3-methylphenylamine, followed by hydrochlorination. Key steps include:
- Amide bond formation : Using coupling agents like EDCl/HOBt or activating the carboxylic acid as an acid chloride.
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization from ethanol/water mixtures.
- Hydrochloride salt formation : Treating the freebase with HCl in anhydrous ether .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR to confirm substituent positions on the piperidine and aryl rings.
- Mass spectrometry : High-resolution MS (HRMS) for exact mass verification (e.g., ESI-MS in positive ion mode) .
- Elemental analysis : To validate C, H, N, and Cl content .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during weighing and synthesis.
- Storage : In airtight containers at -20°C, protected from light and moisture. Refer to OSHA-compliant SDS for spill management and disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Cross-validation : Combine NMR, IR, and X-ray crystallography (if crystalline) to confirm structural assignments.
- Impurity profiling : Use HPLC with UV/Vis detection (e.g., C18 column, gradient elution with acetonitrile/water) to identify byproducts. Adjust synthetic conditions (e.g., reaction time, temperature) to minimize impurities .
Q. What experimental strategies are effective for studying its biological activity?
- Methodological Answer :
- Receptor binding assays : Radioligand displacement studies (e.g., using H-labeled ligands) to assess affinity for CNS targets.
- Enzyme inhibition : Kinetic assays (e.g., fluorogenic substrates) to evaluate modulation of acetylcholinesterase or monoamine oxidases.
- In silico modeling : Docking studies with AutoDock Vina to predict binding modes to protein targets .
Q. What challenges arise in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer :
- Solvent optimization : Screen solvents (e.g., ethanol, acetonitrile) using vapor diffusion or slow evaporation.
- Temperature control : Gradual cooling from saturated solutions to promote crystal growth.
- Co-crystallization : Add co-formers (e.g., tartaric acid) to stabilize crystal lattices. Evidence from similar piperidine derivatives shows success with methanol/water systems .
Q. How can synthetic yield and purity be systematically optimized?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters like reaction temperature (40–100°C), stoichiometry (1:1 to 1:2 amine:acid chloride), and catalyst loading.
- Catalyst screening : Test Lewis acids (e.g., ZnCl) or organocatalysts for amide bond formation.
- Workup improvements : Liquid-liquid extraction (e.g., ethyl acetate/water) to remove unreacted starting materials .
Q. How is the compound’s stability assessed under different storage conditions?
- Methodological Answer :
- Forced degradation studies : Expose to heat (60°C), light (UV lamp), and humidity (75% RH) for 1–4 weeks.
- Stability-indicating HPLC : Monitor degradation products using a validated method with a C8 column and PDA detector (210–400 nm).
- Mass balance analysis : Quantify parent compound loss and degradant formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
